Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a structurally complex thiophene derivative with a molecular weight of approximately 506.99 g/mol. Its core structure comprises a thiophene ring substituted with:
- A 4-chlorophenylacetamido group at position 2.
- A 2,4-dimethoxyphenylcarbamoyl group at position 3.
- A methyl group at position 3.
- An ethyl ester at position 3.
This compound is distinguished by its multifunctional substituents, which contribute to enhanced solubility, bioactivity, and target specificity compared to simpler analogs.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6S/c1-5-34-25(31)21-14(2)22(23(30)27-18-11-10-17(32-3)13-19(18)33-4)35-24(21)28-20(29)12-15-6-8-16(26)9-7-15/h6-11,13H,5,12H2,1-4H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOFHYBWKKNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through amide bond formation and esterification reactions. Common reagents used in these steps include acyl chlorides, amines, and esterifying agents under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The compound may interact with specific cellular pathways involved in cell proliferation and survival, leading to enhanced apoptosis in cancerous cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Properties
2.1 Inhibition of Inflammatory Mediators
this compound has been explored for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Research Findings : In vitro studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Neuroprotective Effects
3.1 Potential in Neurodegenerative Diseases
The neuroprotective properties of this compound have been investigated concerning diseases such as Alzheimer's and Parkinson's.
- Mechanism : It is hypothesized that the compound may protect neurons from oxidative stress and excitotoxicity, common features in neurodegenerative diseases.
Case Study : A recent study highlighted its efficacy in reducing neuroinflammation and promoting neuronal survival in animal models of neurodegeneration .
Data Table: Summary of Applications
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of this compound is crucial for its application in research.
- Synthesis Methods : Various synthetic routes have been developed, often involving acetamide derivatives and thiophene carboxylic acids.
- Chemical Stability : The compound exhibits stability under standard laboratory conditions; however, it should be stored away from light to prevent degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Family
The compound’s biological and chemical properties are best contextualized by comparing it to other thiophene derivatives with variations in substituents. Key examples include:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | C₁₄H₁₃ClN₂O₂S | Simpler structure lacking carbamoyl and dimethoxyphenyl groups | Moderate antimicrobial activity; limited bioactivity due to fewer functional groups . |
| Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate | C₁₅H₁₅ClN₂O₂S | Chlorophenyl substituent at position 5; lacks carbamoyl and dimethoxy groups | Exhibits anti-inflammatory activity but lower potency compared to the target compound . |
| Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate | C₂₅H₂₄ClN₃O₅S | Ethoxyphenyl instead of dimethoxyphenyl at position 5 | Higher solubility but reduced receptor affinity due to fewer electron-donating methoxy groups . |
| Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate | C₂₇H₂₃Cl₂N₃O₆S | Dichlorophenoxy and ethoxycarbonyl substituents | Potent herbicidal activity; limited therapeutic potential due to toxicity . |
Key Observations:
- Substituent Diversity : The target compound’s 2,4-dimethoxyphenylcarbamoyl group enhances π-π stacking and hydrogen-bonding interactions with biological targets, improving binding affinity compared to analogs with single substituents (e.g., ethoxy or nitro groups) .
- Halogen Effects: The 4-chlorophenyl group contributes to lipophilicity and membrane penetration, a feature shared with analogs like Ethyl 2-amino-5-(2-chlorophenyl)-4-methylthiophene-3-carboxylate. However, the addition of a carbamoyl group in the target compound further modulates selectivity .
Functional Group Modifications and Bioactivity
Table: Impact of Functional Groups on Activity
| Functional Group | Role in Target Compound | Comparison to Analogues |
|---|---|---|
| 2,4-Dimethoxyphenylcarbamoyl | Enhances hydrogen bonding and aromatic interactions | Replacing methoxy with ethoxy (e.g., in Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate) reduces steric hindrance but decreases receptor affinity . |
| 4-Chlorophenylacetamido | Increases lipophilicity and metabolic stability | Substitution with fluorophenyl (e.g., in Methyl 2-(2-(4-fluorophenyl)acetamido)-5-(phenylcarbamoyl)-4-methylthiophene-3-carboxylate) improves solubility but shortens half-life . |
| Ethyl Ester | Balances solubility and bioavailability | Methyl ester analogs (e.g., Methyl 4-ethyl-5-methyl-2-(3-nitrobenzamido)thiophene-3-carboxylate) exhibit faster hydrolysis, reducing in vivo efficacy . |
Biological Activity
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a thiophene ring, a carboxylate group, and multiple aromatic substituents, which may contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 421.91 g/mol |
| Functional Groups | Amide, Carboxylate, Aromatic rings |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Anticancer Activity : Compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of chlorophenyl compounds have demonstrated efficacy in targeting cancer cell lines through modulation of signaling pathways associated with cell proliferation and survival .
- Anti-inflammatory Effects : The presence of the chlorophenyl moiety suggests potential anti-inflammatory properties. Studies on related compounds indicate that they may inhibit cyclooxygenase enzymes, thus reducing the production of pro-inflammatory mediators .
Case Studies
- In Vitro Studies : In a study examining the effects of thiophene derivatives on cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity against breast cancer cells (IC50 values in the low micromolar range). The study highlighted the role of structural modifications in enhancing biological activity .
- Animal Models : A separate investigation using animal models demonstrated that compounds similar to this compound could reduce tumor size significantly when administered at specific dosages over a defined period .
Pharmacological Studies
Recent pharmacological assessments have focused on the compound's interaction with various biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and inflammation. Its binding affinity to these targets warrants further exploration to elucidate its therapeutic potential .
- Toxicological Assessment : Toxicological evaluations indicate that while the compound exhibits promising biological activity, it also necessitates thorough safety assessments due to potential cytotoxic effects at higher concentrations .
Comparative Analysis
A comparative analysis of this compound with other known compounds reveals:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)acetamido-thiazole | Anticancer | 15 |
| Ethyl 5-(3R)-4-(tert-butoxycarbonylamino)-3-(mesyloxy)butyl-thiophene | Anti-inflammatory | 20 |
| This compound | Potentially anticancer | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiophene-3-carboxylate derivatives, and how can they be adapted for this compound?
- Methodological Answer : The Gewald reaction is a widely used method for synthesizing 2-aminothiophene-3-carboxylate derivatives. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate was synthesized via a cyclocondensation reaction involving sulfur, ketones, and cyanoacetate esters under basic conditions . Adapting this for the target compound would require substituting 4-chlorophenylacetamide and 2,4-dimethoxyphenylcarbamoyl groups at the 2- and 5-positions, respectively. Solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts (e.g., piperidine) are critical for regioselectivity . Purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended to isolate the product .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Hydrogen bonding : Use computational tools to predict donor/acceptor counts (e.g., 1 donor, 5 acceptors based on similar thiophene derivatives ).
- Lipophilicity : Calculate logP values (~4.0) using software like Molinspiration or experimental HPLC retention times .
- Polar surface area : Estimate topological polar surface area (e.g., ~89.8 Ų) to predict membrane permeability .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
Q. What spectroscopic techniques are most effective for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Conflicting NMR or IR data may arise from tautomerism or rotational isomerism. For example, carbamoyl groups can exhibit dynamic behavior in solution. Strategies include:
- Variable-temperature NMR : Probe conformational changes by collecting spectra at 25–80°C .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., as done for ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, which confirmed bond lengths and angles ).
- DFT calculations : Compare experimental and computed spectra to identify discrepancies .
Q. What strategies optimize reaction yields in the presence of sterically hindered substituents?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky groups .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for sterically challenging steps .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to lower activation barriers .
Q. How can computational modeling predict biological activity or binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs). For example, similar thiophene-carboxylates showed affinity for COX-2 in docking studies .
- QSAR modeling : Corrogate substituent effects (e.g., 4-chloro vs. 2,4-dimethoxy groups) on bioactivity using Hammett parameters or 3D descriptors .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
Q. What are the key challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Byproduct mitigation : Monitor intermediates via HPLC to detect side reactions (e.g., hydrolysis of ester groups) .
- Crystallization control : Use seeding or anti-solvent addition to ensure uniform crystal growth .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
